molecular formula C9H20O B1251487 (2R)-2,6-dimethylheptan-1-ol

(2R)-2,6-dimethylheptan-1-ol

Cat. No. B1251487
M. Wt: 144.25 g/mol
InChI Key: RCYIBFNZRWQGNB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2,6-dimethylheptan-1-ol is the (R)-enantiomer of 2,6-dimethylheptan-1-ol. It is an enantiomer of a (2S)-2,6-dimethylheptan-1-ol.

Scientific Research Applications

  • Synthesis of Pheromones : Nakamura and Mori (2000) reported the synthesis of both (2R,6R)- and (2S,6S)-isomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether, which were then converted into enantiomers of anti-10,14-dimethyl-1-octadecene, anti-5,9-dimethyloctadecane, and anti-5,9-dimethylheptadecane. These compounds are components of the sex pheromone of the apple leafminer, Lyonetia prunifoliella (Nakamura & Mori, 2000).

  • Synthesis of α-Tocopherol Side Chain : A study by Ziarani, Chěnevert, and Badiei (2007) developed a method for the enzymatic hydrolysis of meso-1,7-diacetoxy-2,6-dimethylheptane, leading to the synthesis of the C14 side chain of α-Tocopherol. This process is significant in the context of vitamin E synthesis (Ziarani, Chěnevert, & Badiei, 2007).

  • Study of Molecular Structures and Hydrogen Bonds : Sayyar et al. (2021) explored the molecular structures and intramolecular hydrogen bonding of 2,6-dimethylheptane-3,5-dione, comparing it to other related compounds. Their findings are relevant to understanding the chemical properties and interactions of this class of compounds (Sayyar et al., 2021).

  • Antihypertensive Activity Study : A study by Evans et al. (1983) on novel 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols revealed their potential antihypertensive activities, demonstrating the medical significance of related compounds (Evans et al., 1983).

  • Pharmacological Effects of Related Compounds : Although somewhat tangential, a study by Zanos et al. (2016) on the antidepressant effects of a ketamine metabolite, hydroxynorketamine, which shares some structural similarities with (2R)-2,6-dimethylheptan-1-ol, points to the broader relevance of such compounds in pharmacological research (Zanos et al., 2016).

properties

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

(2R)-2,6-dimethylheptan-1-ol

InChI

InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3/t9-/m1/s1

InChI Key

RCYIBFNZRWQGNB-SECBINFHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)CO

SMILES

CC(C)CCCC(C)CO

Canonical SMILES

CC(C)CCCC(C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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